Ethyl 3-amino-2-cyclopentylpropanoate
Description
Overview of Beta-Amino Esters as Key Synthetic Intermediates in Organic Synthesis
Beta-amino esters are a class of organic compounds characterized by an amino group located on the β-carbon relative to an ester group. They are highly valuable as synthetic intermediates due to the presence of two reactive functional groups. This dual functionality allows for a wide range of chemical transformations, making them crucial building blocks for more complex molecules, including pharmaceuticals and biologically active compounds. nih.gov
One of the most common methods for synthesizing β-amino esters is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ester. nih.govyoutube.com This reaction is highly versatile and can be promoted under various conditions, including solvent-free systems using catalysts like acidic alumina (B75360) or under microwave irradiation to enhance reaction rates. nih.govresearchgate.net The development of enantioselective methods for this transformation is a significant area of research, enabling the production of optically active β-amino acids and their derivatives. nih.gov
Beyond their role as small molecule intermediates, β-amino esters are the monomers used to create poly(β-amino esters) (PBAEs). masterorganicchemistry.comnih.gov PBAEs are a class of biodegradable and pH-responsive polymers that have garnered significant attention for biomedical applications. nih.gov Their ability to be customized by selecting different amine and diacrylate monomers allows for the creation of a large library of polymers with varied properties. masterorganicchemistry.com These polymers are extensively investigated for drug delivery, gene therapy, and as carriers for vaccines and immunotherapies, where they can be formulated into nanoparticles that encapsulate and protect therapeutic agents. masterorganicchemistry.comnih.govnih.gov
Significance of Cyclopentyl-Substituted Amino Acid Derivatives in Contemporary Chemical Research
The incorporation of cyclic structures, such as a cyclopentyl ring, into amino acid derivatives is a key strategy in medicinal chemistry and peptide science. Cyclopentyl-substituted amino acids, like 3-cyclopentyl-L-alanine, are non-proteinogenic amino acids used to create peptidomimetics—molecules that mimic the structure and function of natural peptides. fishersci.comnih.gov
The primary significance of the cyclopentyl moiety lies in its ability to impart conformational rigidity to a peptide backbone. uni.lunih.gov Unlike flexible linear side chains, the five-membered ring restricts the possible conformations that the molecule can adopt. This constraint is highly desirable in drug design, as it can lock a peptide into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the introduction of such non-natural amino acids can significantly improve the metabolic stability of peptides by making them resistant to degradation by proteases. nih.gov
Research has shown that oligomers of cyclopentane-based amino acids can fold into stable, well-defined secondary structures, such as helices. caltech.edunih.gov For instance, a γ-amino acid with a cis-configured cyclopentane (B165970) core was shown to form a well-ordered 10/12-helix. caltech.edu The ability to precisely control the secondary structure of a peptide sequence by incorporating these rigid building blocks is a powerful tool for designing novel therapeutic agents and functional biomaterials.
Historical Context of Propanoate Ester Scaffolds in Synthetic Organic Chemistry
Propanoate esters, also known as propionate (B1217596) esters, are organic compounds derived from the esterification of propanoic acid with an alcohol. researchgate.netsigmaaldrich.com The propanoate scaffold is a fundamental three-carbon unit that has a long history in organic chemistry. Esters of propanoic acid are found in nature and are often responsible for the fruity aromas of various foods and beverages, which has led to their widespread use as flavoring agents. researchgate.netsigmaaldrich.com
In the realm of synthetic organic chemistry, propanoate esters serve as versatile intermediates and building blocks. sigmaaldrich.com Their chemical properties allow them to participate in a variety of reactions. The ester group can be hydrolyzed to yield the parent carboxylic acid and alcohol, or it can be reduced to produce alcohols. nih.gov The protons on the carbon atom alpha to the carbonyl group (the C2 position) exhibit acidity, allowing for the formation of enolates which can then act as nucleophiles in a range of carbon-carbon bond-forming reactions.
The propanoate ester framework is a common feature in many larger molecules, including pharmaceuticals and polymers. For example, cellulose (B213188) acetate (B1210297) propionate is a useful thermoplastic, and vinyl propionate is another important polymer precursor. researchgate.net The reliability and predictability of reactions involving the propanoate scaffold have cemented its place as a staple component in the synthetic chemist's toolbox for constructing more elaborate molecular architectures. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1263095-29-9 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.267 |
IUPAC Name |
ethyl 3-amino-2-cyclopentylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
SDUJLUCJCLNJJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CN)C1CCCC1 |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Synthesis of Ethyl 3 Amino 2 Cyclopentylpropanoate
Enantioselective Synthesis Strategies for Cyclopentyl Beta-Amino Acid Derivatives
The creation of enantioenriched β-amino acids and their derivatives is a cornerstone of modern asymmetric synthesis. Several powerful strategies have been developed to this end, including enzymatic resolutions, the use of chiral auxiliaries, and metal-catalyzed asymmetric reactions.
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.
Candida antarctica lipase (B570770) B (CALB) is a particularly effective and widely used enzyme for the resolution of β-amino esters through hydrolysis. nih.gov In a typical resolution of a racemic carbocyclic β-amino ester, CALB selectively hydrolyzes one enantiomer (e.g., the (1S,2R)-ester) to its corresponding β-amino acid, leaving the other enantiomer (e.g., the (1R,2S)-ester) unreacted. nih.gov These resolutions can be performed under various conditions, including in organic media, under solvent-free conditions, or using mechanochemistry (ball milling), often achieving high enantiomeric excess (ee) values for both the product and the remaining substrate. nih.govd-nb.info The efficiency of the resolution is often expressed by the enantioselectivity factor (E), with values greater than 200 indicating excellent selectivity. nih.govnih.gov
Research on various cyclic β-amino esters has demonstrated the utility of this approach. For instance, the CALB-catalyzed hydrolysis of 5- to 8-membered carbocyclic cis-β-amino esters has been successfully performed, yielding both the unreacted ester and the amino acid product with high enantiopurity. nih.gov
Table 1: Examples of Enzymatic Resolution Conditions for β-Amino Esters
| Enzyme | Substrate Type | Reaction | Conditions | Outcome |
| Candida antarctica Lipase B (CALB) | Racemic carbocyclic β-amino esters | Hydrolysis | tBuOMe, 65 °C | High enantioselectivity (E > 200); provides both enantiopure ester and acid. nih.gov |
| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino esters | Hydrolysis | iPr2O, 45 °C, Et3N, H2O | Excellent ee values (≥99%) and good chemical yields (>48%). mdpi.com |
| Candida antarctica Lipase B (CALB) | Racemic N-benzylated-β3-amino esters | Hydrolysis (Mechanochemical) | Liquid-Assisted Grinding (LAG) | High enantioselectivity (up to 98% ee) and good yields. d-nb.info |
Application of Chiral Auxiliaries in Amino Ester Synthesis
The use of chiral auxiliaries is a classical yet powerful strategy in asymmetric synthesis. In this approach, a racemic starting material is covalently bonded to a single enantiomer of a chiral molecule (the auxiliary). The auxiliary then directs a subsequent stereocenter-forming reaction, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantioenriched product. While specific examples detailing the use of chiral auxiliaries for Ethyl 3-amino-2-cyclopentylpropanoate are not prevalent in recent literature, the principle is broadly applicable to the synthesis of β-amino esters. The auxiliary can influence the steric environment around the reacting centers, effectively shielding one face of the molecule and forcing the reaction to occur from the opposite face.
Recent advances have focused on transition metal-catalyzed reactions, where a small amount of a chiral ligand can induce high enantioselectivity. A notable example is the copper-hydride (CuH) catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.govnih.gov This method allows for the synthesis of β-amino acid derivatives from readily available starting materials. nih.gov
The key to this strategy is the control of regioselectivity through the choice of the chiral ligand. nih.govresearchgate.net Typically, CuH-catalyzed reactions of α,β-unsaturated esters result in the formation of an α-cuprated species. However, researchers have demonstrated that by using an appropriate ancillary chiral ligand, the regioselectivity of the hydrocupration can be reversed, favoring the formation of a β-organocopper intermediate. nih.govnih.gov This β-organocopper species can then react with an electrophilic aminating reagent, such as 1,2-benzisoxazole, to deliver the desired chiral β-amino acid derivative with high enantiomeric excess. nih.govresearchgate.net This ligand-controlled reversal of regioselectivity represents a significant innovation in the synthesis of these valuable building blocks. nih.gov
Diastereoselective Control in Cyclopentyl Amino Ester Formation
Controlling diastereoselectivity is crucial for synthesizing a single stereoisomer of this compound. This involves controlling the relative configuration of the two chiral centers (at C2 of the cyclopentyl ring and C3 of the propanoate chain). The stereochemical outcome of a reaction can be highly dependent on the reaction conditions, reagents, and the inherent conformational preferences of the substrate and intermediates.
Challenges in diastereoselective synthesis are well-documented, particularly in complex structures like cyclic peptides where epimerization (the change in configuration at one of multiple stereocenters) can be a significant side reaction. nih.gov For example, during macrolactamization reactions to form cyclic peptides, the C-terminal amino acid is prone to epimerization, which can lead to a mixture of diastereomers or even complete conversion to a more thermodynamically stable, but undesired, epimer. nih.gov
Studies have shown that the choice of reagents and additives, such as the base used with a coupling reagent, can have a profound impact on the diastereomeric ratio of the product. nih.gov This highlights that achieving diastereoselective control in the formation of cyclopentyl amino esters requires careful optimization of reaction parameters to favor the kinetic product over other potential diastereomers. Formal [4+1] cycloaddition reactions have also been explored as a novel method for the diastereoselective synthesis of related structures, which can then be transformed into dipeptide esters. colab.ws
Methodologies for Analysis of Enantiomeric and Diastereomeric Purity
Accurately determining the enantiomeric and diastereomeric purity of this compound is essential. Several chromatographic techniques are employed for this purpose, each with specific advantages.
Gas Chromatography (GC): This is a powerful method for separating volatile enantiomers. The amino ester must first be derivatized to increase its volatility, typically through esterification and acylation with achiral reagents. The resulting derivatives are then separated on a chiral stationary phase column. cat-online.com
FID-Method: Uses a Flame Ionization Detector (FID) for non-specific detection. It is suitable for free amino acids and most derivatives but can be susceptible to inaccuracies if co-eluting impurities are present. cat-online.com
GC-MS Method: Couples GC with a Mass Spectrometer. This is a highly accurate method, especially when using deuterium (B1214612) labeling to account for any racemization that might occur during sample preparation (hydrolysis and derivatization). The mass spectrometer can distinguish between the unlabeled D-amino acid originally present and any labeled forms generated during the analytical process. cat-online.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another key technique. It can sometimes be used to separate enantiomers of derivatives directly, without the need for derivatization, provided the molecule contains a chromophoric group (like an Fmoc group) for UV detection. cat-online.com The choice between GC and HPLC can depend on the sample's purity, as HPLC may offer higher selectivity for a specific derivative, whereas GC-MS provides a comprehensive analysis of all enantiomers present. cat-online.com
Table 2: Comparison of Analytical Methods for Enantiopurity
| Method | Principle | Derivatization | Detection | Key Feature |
| GC-FID | Separation of volatile derivatives on a chiral column. | Required (e.g., esterification, acylation). | Flame Ionization Detector (FID). | Good for routine analysis of relatively pure samples. cat-online.com |
| GC-MS | Separation by GC, detection by mass spectrometry. | Required. | Mass Spectrometer (MS). | High accuracy; can use deuterium labeling to correct for racemization during sample prep. cat-online.com |
| Chiral HPLC | Separation on a chiral stationary phase column. | Not always required if a chromophore is present. | UV Detector. | Analyzes the enantiomeric purity of a specific derivative. cat-online.com |
Conformational Analysis of Chiral Cyclopentyl Amino Esters and Their Derivatives
The three-dimensional shape and flexibility of this compound are determined by the conformational preferences of the cyclopentane (B165970) ring and the rotational freedom of the side chain. The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common conformations are the 'envelope' (C_s symmetry) and the 'twist' or 'half-chair' (C_2 symmetry). dalalinstitute.com
In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane. dalalinstitute.com These conformations rapidly interconvert at room temperature. dalalinstitute.com
Computational Chemistry Approaches for Understanding Molecular Behavior
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While quantum methods provide a static picture of a molecule's low-energy states, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For Ethyl 3-amino-2-cyclopentylpropanoate, an MD simulation would typically place the molecule in a simulated box of solvent (like water) to mimic solution conditions. nih.govresearchgate.netnih.govspringernature.comrsc.org
By simulating the system for nanoseconds or even microseconds, researchers can observe how the molecule explores different conformations, how it interacts with solvent molecules, and the flexibility of its various parts, such as the cyclopentyl ring and the ethyl ester chain. nih.govbiorxiv.orgbiorxiv.orgnih.gov This process, known as conformational sampling, is crucial for understanding the molecule's behavior in a realistic environment, which is often a fluctuating and dynamic state rather than a single, static structure. nih.govbiorxiv.orgbiorxiv.orgnih.gov
Mechanistic Insights from Computational Modeling of Reaction Pathways in Amino Ester Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For an amino ester like this compound, potential reactions include hydrolysis of the ester or its participation in peptide bond formation. Computational modeling can map out the entire reaction pathway for such transformations. researchgate.netnih.govresearchgate.netacs.orgacs.org
This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise mechanisms), chemists can predict the most likely mechanism. researchgate.netnih.gov This provides a molecular-level understanding of reactivity that is often inaccessible through experimental means alone. acs.orgacs.org
Prediction of Spectroscopic Parameters through Computational Methodologies
Computational methods, especially DFT, are frequently used to predict spectroscopic parameters that can be directly compared with experimental data. researchgate.netaalto.finih.govacs.orgrsc.org For this compound, this includes:
Infrared (IR) Spectroscopy: By calculating vibrational frequencies, the IR spectrum can be simulated. This helps in assigning experimental peaks to specific molecular motions, such as the stretching of the C=O bond in the ester group or the N-H bonds of the amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are valuable for interpreting complex experimental NMR spectra and confirming the molecule's structure.
The synergy between computational prediction and experimental measurement is a powerful approach for structural elucidation. researchgate.netscispace.com
Applications in the Design of Peptide Analogues and Pharmacophore Models Utilizing Amino Acid Derivatives
As a non-proteinogenic amino acid derivative, this compound can serve as a building block in the design of novel peptide analogues. nih.govwikipedia.org The cyclopentyl group introduces a bulky and conformationally constrained element into a peptide backbone, which can influence the peptide's shape, stability, and ability to bind to biological targets. nih.govwikipedia.org
Computational tools are central to this design process. tandfonline.comunits.itadvancedsciencenews.comnih.govnih.gov The computationally determined low-energy conformations of the molecule can be used to develop a pharmacophore model . A pharmacophore defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.govmdpi.comrsc.org By understanding the steric and electronic properties of this compound, medicinal chemists can computationally design peptides with enhanced properties, such as improved binding affinity to a target protein or increased resistance to enzymatic degradation. nih.govuga.edu
Reaction Mechanism Investigations Involving Beta Amino Ester Moieties
Mechanistic Pathways of Beta-Amino Ester Formation
The formation of the beta-amino ester moiety can be achieved through several synthetic routes. The mechanisms of these reactions dictate the conditions required and the stereochemical and regiochemical purity of the resulting products.
The Aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for constructing the carbon-nitrogen bond in beta-amino esters. The reaction typically involves the nucleophilic attack of an amine on the β-carbon of an activated alkene, such as an acrylate (B77674) ester. acs.org
The mechanism proceeds in three principal steps:
Deprotonation (if necessary): A base can deprotonate the nucleophile to increase its reactivity. For amines, this step is often not required as they are sufficiently nucleophilic.
Conjugate Addition: The amine attacks the electron-deficient β-carbon of the α,β-unsaturated ester. This forms a new C-N bond and generates an enolate intermediate. masterorganicchemistry.com
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a protonated amine catalyst, to yield the final β-amino ester product. masterorganicchemistry.com
A key aspect of the Aza-Michael reaction is its potential reversibility. While often considered thermally stable, studies have shown that β-amino esters can undergo a retro-Aza-Michael reaction, particularly at elevated temperatures. This dynamic covalent exchange allows for the dissociation of the β-amino ester back into its constituent amine and acrylate moieties. acs.orgnih.gov This reversibility is a critical feature in the development of dynamic covalent networks and self-healing materials. NMR experiments have been utilized to demonstrate that the addition reaction can be reversible under certain conditions, such as in an acidic environment. acs.org The thermodynamic control of the Michael addition generally favors the formation of the 1,4-addition product. organic-chemistry.org
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a significant reaction for modifying beta-amino esters. This transformation is particularly relevant for altering the ester functionality post-synthesis or in dynamic systems where multiple exchange processes can occur. Research has shown that in systems containing β-amino esters, dynamic covalent exchange can happen through both the Aza-Michael reaction and catalyst-free transesterification. acs.orgnih.gov
Transesterification can be catalyzed by either acids or bases, and the mechanisms differ accordingly:
Base-Catalyzed Transesterification: This mechanism involves a two-step nucleophilic addition-elimination sequence. An alkoxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.comyoutube.com
Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism is more complex. It begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by an alcohol. youtube.comlibretexts.org This is followed by the formation of a tetrahedral intermediate, a series of proton transfers, and finally, the elimination of the original alcohol to yield the new ester and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org
For related compounds like β-keto esters, selective transesterification is often possible over other ester types, likely proceeding through an enol intermediate where chelation to a catalyst can occur. nih.gov Since the reactants and products are an ester and an alcohol, the reaction is typically reversible, and Le Chatelier's principle is often employed to drive the reaction to completion, for instance, by using the reactant alcohol as the solvent. libretexts.org
While not directly forming beta-amino esters, the synthesis of structurally related α-amino-β-keto esters provides valuable mechanistic insight. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for these transformations. beilstein-journals.orgresearchgate.net
A plausible mechanism for the NHC-catalyzed cross-aza-benzoin reaction to form α-amino-β-keto esters is as follows:
Carbene Generation: A stable NHC is generated in situ by the deprotonation of an azolium salt precursor (e.g., a triazolium salt) with a base. beilstein-journals.org
Breslow Intermediate Formation: The nucleophilic NHC attacks the carbonyl carbon of an aldehyde, leading to the formation of a key nucleophilic species known as the Breslow intermediate. beilstein-journals.orgacs.org
Reaction with Imino Ester: The Breslow intermediate then attacks the electrophilic carbon of an α-imino ester, forming a tetrahedral intermediate. beilstein-journals.org
Product Formation and Catalyst Regeneration: An intermolecular proton transfer occurs, followed by the elimination of the final α-amino-β-keto ester product and regeneration of the NHC catalyst, thus completing the catalytic cycle. beilstein-journals.org
It is proposed that these reactions are under thermodynamic control, leading to the chemoselective formation of the α-amino-β-keto ester. beilstein-journals.orgresearchgate.net The stability and reactivity of the Breslow intermediate are central to the success of NHC-catalyzed reactions. acs.orgresearchgate.net
Kinetic and Thermodynamic Considerations in Stereoselective and Regioselective Reaction Control
The outcome of reactions forming substituted esters is often dictated by a delicate balance between kinetic and thermodynamic control. This is particularly true when creating multiple stereocenters or when multiple reactive sites are present, as in the synthesis of a molecule like Ethyl 3-amino-2-cyclopentylpropanoate.
Kinetic Control: The kinetically controlled product is the one that is formed fastest. This pathway has the lowest activation energy. Reactions under kinetic control are typically run at low temperatures for short periods with a strong, sterically hindered, non-nucleophilic base to prevent equilibration to the more stable product. rsc.org
In the context of the Aza-Michael addition, the reaction is generally under thermodynamic control, favoring the more stable 1,4-adduct. organic-chemistry.org However, the stereoselectivity (the relative configuration of the amino and cyclopentyl groups) can be influenced by kinetic factors, such as the facial selectivity of the nucleophilic attack on the cyclopentene (B43876) ring precursor. The choice of catalyst, solvent, and temperature can steer the reaction toward a desired stereoisomer by manipulating the energy of the transition states leading to different products. Theoretical studies on related β-functionalized cyclic ketones highlight how electronic effects, steric hindrance, and non-covalent interactions can influence the formation of kinetic versus thermodynamic enolates, which are key intermediates in many of these reactions. rsc.orgrsc.org
Table 1: Comparison of Kinetic and Thermodynamic Control in Reaction Selectivity
| Feature | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Governing Factor | Rate of reaction | Stability of product |
| Product Formed | The product that forms fastest | The most stable product |
| Activation Energy | Lower activation energy barrier | Higher activation energy barrier |
| Reaction Conditions | Low temperature, strong/bulky base, short reaction time | High temperature, weaker/smaller base, long reaction time |
| Reversibility | Irreversible or minimized equilibration | Reversible, allows for equilibration |
| Typical Outcome | Less substituted or sterically accessible product | More substituted or thermodynamically stable product |
Role of Catalysts and Directing Groups in Enhancing Reaction Efficiency and Selectivity
Catalysts and directing groups are indispensable tools for improving the efficiency and controlling the selectivity of reactions that form complex molecules like beta-amino esters.
Catalysts function by lowering the activation energy of a reaction, thereby increasing its rate. In asymmetric synthesis, chiral catalysts create a chiral environment that favors the formation of one enantiomer or diastereomer over another.
Organocatalysts: NHCs are a prime example, enabling reactions like the synthesis of β²,²-amino esters through cooperative photocatalysis. nih.govresearchgate.net In these systems, the NHC can stabilize radical intermediates to facilitate the construction of quaternary centers.
Metal Catalysts: Transition metals are widely used. For instance, iron(II) triflate combined with a chiral ligand can promote the asymmetric synthesis of α-tertiary amino esters. acs.org
Enzymes: Biocatalysts offer high levels of selectivity under mild conditions and are used in various synthetic processes. nih.gov
Directing Groups are functional groups within a substrate that coordinate to a metal catalyst, positioning it to act on a specific C-H bond. This strategy overcomes challenges of innate reactivity and allows for highly regioselective functionalization. rsc.org
The amide group itself, or derivatives like Weinreb amides, can serve as an effective directing group for transition metal-catalyzed C-H functionalization. mdpi.com The directing group forms a stable cyclic intermediate with the metal, bringing the catalytic center into proximity with the target C-H bond. This has been demonstrated in Ru(II)-catalyzed C-H oxidation reactions. mdpi.com
Chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, can be attached to a substrate to direct the stereochemical outcome of a reaction, after which the auxiliary can be cleaved. This has been successfully applied to the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides to produce chiral beta-amino esters. nih.gov
Table 2: Examples of Catalysts and Directing Groups in Amino Ester Synthesis
| Catalyst/Directing Group | Reaction Type | Role/Function | Reference |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Aminocarboxylation of olefins | Cooperative photocatalysis to generate and couple radical intermediates for β²,²-amino ester synthesis. | nih.gov |
| (S,S)-(+)-pseudoephedrine | Aza-Michael Addition | Chiral auxiliary to control diastereoselectivity in the formation of β-amino amides. | nih.gov |
| Weinreb Amide | C-H Functionalization | Directing group for metal catalysts to achieve regioselective oxidation. | mdpi.com |
| Iron(II) triflate / Chiral Ligand | Reductive Cross-Coupling | Asymmetric catalysis for the synthesis of enantioenriched α-tertiary amino esters. | acs.org |
Identification and Characterization of Reaction Intermediates and Transition States
Understanding a reaction mechanism in detail requires the identification and characterization of transient species, including intermediates and transition states. This is often challenging due to their short lifetimes and low concentrations.
Several advanced analytical techniques are employed for this purpose:
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools. NMR can provide detailed structural information about intermediates that are stable enough to be observed in solution. uni-goettingen.de For example, the Breslow intermediate in NHC catalysis, while reactive, has been investigated using spectroscopic methods. acs.org
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is particularly useful for detecting charged intermediates in a catalytic cycle. It allows for the "capture" and mass analysis of transient species from the reaction mixture. ESI-MS has been used to identify putative adducts between metal centers and transmetalating agents in reactions involving organoboron compounds. uni-goettingen.de
Computational Chemistry: Theoretical calculations (e.g., Density Functional Theory, DFT) are used to model reaction pathways, calculate the energies of intermediates and transition states, and predict reaction kinetics and selectivity. These studies can provide insights into species that are too fleeting to be observed experimentally. rsc.org
In the study of amyloid beta-protein fibrillogenesis, which involves peptide assembly, various biophysical techniques have been used to identify and characterize key kinetic intermediates, demonstrating that an oligomeric, alpha-helix-containing assembly is a crucial step in the process. nih.gov While the context is different, the principles of identifying transient species are broadly applicable to the study of complex organic reaction mechanisms.
Advanced Applications in Chemical Synthesis and Materials Science
Ethyl 3-amino-2-cyclopentylpropanoate as a Versatile Building Block in Complex Organic Synthesis
The distinct architecture of this compound makes it a valuable starting material for the synthesis of more complex molecular structures. The presence of both an amino group and an ester functionality, coupled with the conformational constraints imposed by the cyclopentyl ring, allows for its use in creating molecules with specific three-dimensional arrangements and biological activities.
Incorporation into Peptide Analogues and Peptidomimetics for Conformational Studies
The incorporation of cyclic β-amino acids, such as the derivative from this compound, into peptide chains is a key strategy for the design of peptidomimetics with enhanced stability and predictable conformations. Peptides containing cyclopentane (B165970) β-amino acids are recognized for their propensity to form stable, well-defined secondary structures, a characteristic that is often sought after to improve the pharmacological properties of bioactive peptides. nih.gov The cyclopentyl group restricts the conformational freedom of the peptide backbone, leading to more rigid structures. This rigidity is advantageous for studying the relationship between peptide conformation and biological activity.
The design and synthesis of such peptide analogues are driven by the need to overcome the limitations of natural peptides, including their susceptibility to enzymatic degradation and their inherent flexibility, which can lead to reduced receptor affinity and selectivity. nih.gov By introducing constrained residues like cyclopentyl β-amino acids, researchers can create peptide analogues that mimic the bioactive conformation of the parent peptide while exhibiting improved metabolic stability.
Precursor for Novel Cyclopentyl Gamma-Amino Acid Derivatives
While direct studies on the conversion of this compound to γ-amino acid derivatives are not extensively documented, the principles of amino acid homologation suggest its potential as a precursor. The synthesis of γ-peptides, which are built from γ-amino acids, is a field of growing interest due to their unique structural and biological properties. nih.gov These peptides can adopt novel helical and sheet-like structures not observed in α- or β-peptides. The synthesis of such molecules often involves starting from smaller, functionalized building blocks. The cyclopentyl group in this compound could impart unique conformational properties to the resulting γ-amino acid and any subsequent peptides.
Applications in Polymer Chemistry, including Poly(beta-amino ester)s (PBAEs) and Their Synthesis
Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have garnered significant attention for their applications in biomedical engineering, particularly in drug and gene delivery. resolvemass.caresearchgate.net These polymers are typically synthesized through the Michael addition polymerization of a primary or secondary amine with a diacrylate monomer. resolvemass.ca This method allows for the creation of a diverse library of polymers with tunable properties.
This compound, as a β-amino ester, can be envisioned as a monomer in the synthesis of novel PBAEs. The primary amine of the deprotected amino acid derivative could react with a diacrylate, and the cyclopentyl group would be incorporated as a pendant group along the polymer backbone. The properties of the resulting PBAE, such as its biodegradability, pH-sensitivity, and interaction with biological molecules, would be influenced by the presence of the cyclopentyl moiety. resolvemass.ca
Table 1: Monomers and General Synthesis of Poly(β-amino ester)s (PBAEs)
| Monomer Type | Examples | Role in Polymerization |
| Diacrylate | 1,4-butanediol diacrylate, Polyethylene glycol diacrylate | Forms the ester backbone of the PBAE. resolvemass.ca |
| Amine | Ethylenediamine, (Deprotected) 3-amino-2-cyclopentylpropanoic acid | Reacts with the diacrylate via Michael addition to form the repeating β-amino ester unit. resolvemass.ca |
The synthesis is typically carried out under mild conditions, making it a versatile method for producing a wide range of functional polymers. resolvemass.ca The resulting PBAEs are often cationic, which facilitates their interaction with negatively charged molecules like DNA and RNA, making them effective non-viral vectors for gene therapy. nih.govfrontiersin.org
Role in the Synthesis of Novel Organometallic Complexes
The synthesis of organometallic complexes often involves the use of ligands containing heteroatoms such as nitrogen and oxygen, which can coordinate to a metal center. The amino and ester functionalities of this compound make it a potential candidate for use as a ligand in the formation of novel organometallic complexes. While specific research on the use of this particular compound in organometallic chemistry is limited, amino acid-based ligands are well-established in the field. The cyclopentyl group could influence the steric and electronic properties of the resulting complex, potentially leading to novel catalytic activities or material properties.
Development of Innovative Synthetic Methodologies Utilizing Cyclopentyl Amino Ester Scaffolds
The cyclopentane ring is a common structural motif in numerous natural products and biologically active molecules. nih.gov As such, the development of synthetic methods that utilize cyclopentyl scaffolds is of significant interest. Functionalized cyclopentane derivatives can serve as versatile building blocks for the total synthesis of complex molecules. nih.gov The cyclopentyl amino ester scaffold, as present in this compound, offers multiple points for chemical modification, making it a valuable platform for the development of new synthetic strategies. These strategies could lead to more efficient and stereoselective routes to a variety of complex target molecules.
Contribution to the Synthesis of Noncanonical Amino Acid Derivatives for Biocatalysis Research
Noncanonical amino acids (ncAAs) are amino acids that are not one of the 20 proteinogenic amino acids. They are valuable tools in chemical biology and drug discovery, as their incorporation into proteins can introduce novel functionalities. nih.govnih.gov The synthesis of ncAAs is a key area of research, with various methods being developed to create a diverse range of these building blocks. nih.gov
This compound itself can be considered a noncanonical amino acid derivative. Its synthesis and further modification contribute to the growing library of available ncAAs. In biocatalysis research, enzymes can be engineered to accept ncAAs, leading to biocatalysts with altered or enhanced activities and specificities. The unique steric and conformational properties imparted by the cyclopentyl group could be exploited in the design of novel enzymes for specific synthetic transformations. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-amino-2-cyclopentylpropanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with esterification of a cyclopentyl-containing precursor followed by amination. Key steps include:
- Amination : Use of protected amino groups (e.g., Boc-protected intermediates) to prevent side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (40–60°C) to improve yield. A reported yield of 85% was achieved for a structurally analogous compound using similar conditions .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the cyclopentyl group’s presence (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm) and ester/amine functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 199.29 (CHNO) .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 210–220 nm .
Q. How does the cyclopentyl group influence the compound’s reactivity compared to cycloalkyl analogs (e.g., cyclopropyl or cyclohexyl derivatives)?
- Methodological Answer : The cyclopentyl group balances steric bulk and conformational flexibility, enhancing stability in polar solvents compared to smaller cyclopropane analogs. Reactivity studies show slower hydrolysis rates vs. cyclobutyl derivatives due to reduced ring strain . Comparative data from analogs suggest cyclopentyl groups improve metabolic stability in biological assays .
Advanced Research Questions
Q. What in vitro models are suitable for assessing the biological activity of this compound, and how should assays be designed?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., protease or kinase targets) with kinetic measurements (IC determination).
- Cell-Based Assays : Screen for cytotoxicity (MTT assay) and uptake efficiency (LC-MS quantification of intracellular concentrations).
- Controls : Include cyclopropane/cyclohexane analogs to isolate cyclopentyl-specific effects .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities.
- Stereochemical Analysis : Chiral chromatography (e.g., CHIRALPAK® columns) to confirm enantiomeric purity, as racemic mixtures may yield conflicting results .
- Standardized Protocols : Replicate assays under controlled conditions (pH, temperature, cell line passage number) to minimize variability .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptor active sites (e.g., GPCRs or enzymes).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC values .
Q. What challenges arise in resolving the stereochemistry of this compound during synthesis?
- Methodological Answer :
- Chiral Resolution : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation.
- Derivatization : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) followed by recrystallization.
- Analytical Confirmation : Circular dichroism (CD) spectroscopy or X-ray crystallography to assign absolute configuration .
Q. How can comparative studies with cyclopropane or cyclohexane analogs inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying ring sizes and measure changes in potency, solubility, and metabolic stability.
- Data Table :
| Analog | IC (μM) | Solubility (mg/mL) | Metabolic Half-life (h) |
|---|---|---|---|
| Cyclopentyl derivative | 12.3 | 5.8 | 6.7 |
| Cyclopropyl derivative | 8.9 | 3.2 | 3.1 |
| Cyclohexyl derivative | 18.5 | 4.1 | 8.9 |
- Conclusion : Cyclopentyl derivatives balance potency and stability, making them optimal for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
